塩酸グアニジン

概要

説明

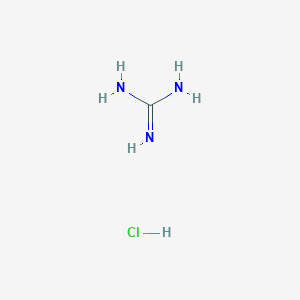

塩酸グアニジンは、グアニジニウム塩酸塩としても知られており、グアニジンの塩酸塩です。生理的pHでは主にグアニジニウムイオンとして存在する強い有機塩基です。 この化合物は、タンパク質を変性させる能力や疎水性分子の溶解度を高める能力など、独自の特性を持つため、様々な科学的および工業的な用途で広く使用されています .

作用機序

塩酸グアニジンは、神経インパルス後のアセチルコリンの放出を促進することによりその効果を発揮します。 また、筋細胞膜の脱分極と再分極の速度を遅くします . タンパク質の研究では、タンパク質構造を維持する水素結合と疎水性相互作用を破壊するカオトロープとして作用します .

類似の化合物:

グアニジン: プラスチックや爆薬の製造に使用される強い有機塩基.

ビグアニド: 医薬品に使用され、化学合成の中間体として使用されます.

独自性: 塩酸グアニジンは、その強力な変性特性と疎水性分子の溶解能力のために独特です。 その高い塩基性と水素結合を形成する能力は、様々な科学的および工業的な用途において汎用性の高い化合物となっています .

科学的研究の応用

Molecular Biology Applications

Protein Purification and Refolding

- Denaturation of Proteins : GuHCl is extensively used to denature proteins, allowing researchers to study their folding mechanisms. It disrupts hydrogen bonds and hydrophobic interactions, leading to the unfolding of proteins into their polypeptide chains .

- Protein Refolding : At lower concentrations, GuHCl aids in the refolding of denatured proteins, restoring enzymatic activity. This property is crucial for studies aimed at understanding protein structure and function .

Nucleic Acid Isolation

- GuHCl plays a significant role in RNA extraction by dissociating nucleoproteins and inhibiting RNase activity. This ensures the integrity of extracted RNA, making it a critical component in protocols for RNA isolation .

Chiral Resolution

- In analytical chemistry, GuHCl has been introduced as an alternative buffer additive for chiral separation processes. It enhances the enantioseparation of basic molecules by modifying interactions with chiral selectors in capillary electrophoresis (CE) systems .

Pharmaceutical Applications

Drug Formulation

- Guanidine hydrochloride is used in the formulation of certain pharmaceuticals, particularly those targeting neuromuscular disorders. It has been shown to enhance the release of acetylcholine, making it beneficial for treating conditions like Eaton-Lambert syndrome .

Diagnostic Reagents

- The compound is employed in various diagnostic applications, including DNA diagnostics and as a reagent in biochemical assays. Its ability to denature proteins and nucleic acids makes it suitable for use in laboratory settings .

Industrial Applications

Manufacturing Processes

- In industry, GuHCl is utilized in the production of plastics, resins, and other chemical intermediates. Its properties as a denaturant are exploited in the synthesis of various polymers and chemical compounds .

Case Studies and Research Findings

生化学分析

Biochemical Properties

Guanidine hydrochloride plays a pivotal role in total RNA extraction experiments, dissolving proteins and disrupting cell structures while inactivating RNA enzymes . It is a potent protein denaturant extensively utilized in the purification of proteins and nucleic acids . It also has the ability to decrease enzyme activity and increase the solubility of hydrophobic molecules .

Cellular Effects

Guanidine hydrochloride has been shown to enhance the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . At high concentrations, proteins lose their ordered structure, and they tend to become randomly coiled .

Molecular Mechanism

Guanidine hydrochloride acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . It is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .

Temporal Effects in Laboratory Settings

Guanidine hydrochloride is used in laboratory settings for its ability to preserve RNA stability . It efficiently inactivates infectious SARS-CoV-2 particles and supports viral RNA stability, leading to a reduced infection risk during sample analysis and an increased period for follow-up analysis .

Dosage Effects in Animal Models

The initial dosage of guanidine hydrochloride is usually between 10 and 15 mg/kg (5 to 7 mg/pound) of body weight per day in 3 or 4 divided doses . This dosage may be gradually increased to a total daily dosage of 35 mg/kg (16 mg/pound) of body weight per day or up to the development of side effects .

Metabolic Pathways

Guanidine hydrochloride is a strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism .

Transport and Distribution

It is known that guanidine hydrochloride is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .

Subcellular Localization

It is known that guanidine hydrochloride is a strong chaotrope and one of the strongest denaturants used in physiochemical studies of protein folding .

準備方法

合成経路と反応条件: 塩酸グアニジンは、いくつかの方法で合成できます。 一般的な方法の1つは、炭酸グアニジニウムと塩酸を反応させることで、塩酸グアニジンと二酸化炭素が生成される方法です . 別の方法は、炭酸グアニジニウムを再結晶化して塩酸グアニジンに変換する方法です .

工業的生産方法: 工業的には、塩酸グアニジンは通常、ジシアンジアミドとアンモニウム塩を反応させ、その後塩酸で処理することにより製造されます。 このプロセスにより、塩酸グアニジンが結晶性固体として得られます .

3. 化学反応の分析

反応の種類: 塩酸グアニジンは、求核置換、酸化、還元など、様々な化学反応を起こします。 pKaが13.6の弱酸であるため、酸塩基反応に関与することができます .

一般的な試薬と条件:

求核置換: 塩酸グアニジンは、酸添加剤の存在下でアミンやアルコールと反応してグアニジン誘導体を形成することができます.

酸化と還元: 塩酸グアニジンは、特定の条件下で酸化または還元される可能性がありますが、これらの反応は求核置換に比べてそれほど一般的ではありません.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの反応は、様々な用途で有用な様々なグアニジン誘導体を生成する可能性があります .

4. 科学研究における用途

塩酸グアニジンは、科学研究において幅広い用途があります。

タンパク質の変性: タンパク質のフォールディングの物理化学的研究で使用される最も強力な変性剤の1つです。

RNAの分離: 塩酸グアニジンは、RNAの分離中に核タンパク質を解離させ、RNaseを阻害するために使用されます.

生物学的試験: タンパク質へのグアニジンの結合とその酵素活性への影響を調べるために使用されます.

薬学: 塩酸グアニジンは、イートン・ランバート症候群のミアステナ重症筋無力症に関連する筋肉の弱さと疲労の治療に使用されます.

化学反応の分析

Types of Reactions: Guanidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It is a weak acid with a pKa of 13.6, which allows it to participate in acid-base reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Guanidine hydrochloride can react with amines and alcohols in the presence of acid additives to form guanidine derivatives.

Oxidation and Reduction: Guanidine hydrochloride can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield various guanidine derivatives, which are useful in different applications .

類似化合物との比較

Guanidine: A strong organic base used in the production of plastics and explosives.

Biguanide: Used in pharmaceuticals and as an intermediate in chemical synthesis.

Thiourea: Used as a guanidylating agent in the synthesis of guanidine derivatives.

Uniqueness: Guanidine hydrochloride is unique due to its strong denaturing properties and its ability to solubilize hydrophobic molecules. Its high basicity and ability to form hydrogen bonds make it a versatile compound in various scientific and industrial applications .

生物活性

Guanidine hydrochloride (GuHCl) is a compound with significant biological activity, widely used in biochemical research, particularly in protein denaturation and folding studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Overview of Guanidine Hydrochloride

Guanidine hydrochloride is a strong chaotropic agent that disrupts hydrogen bonding in proteins, leading to denaturation. Its primary applications include:

- Protein Denaturation : GuHCl is commonly used to study protein folding and stability.

- Neuromuscular Effects : It has been used therapeutically for conditions like Eaton-Lambert myasthenic syndrome.

- Prion Research : GuHCl plays a role in prion protein studies, affecting the propagation of prion diseases.

-

Protein Denaturation :

- GuHCl induces unfolding of proteins by disrupting hydrophobic interactions and hydrogen bonds. It has been shown to be more effective than urea in certain contexts .

- The presence of GuHCl leads to the formation of aggregates from partially folded proteins, as observed in studies using fluorescent probes .

- Neuromuscular Modulation :

- Prion Propagation :

Table 1: Summary of Biological Activities

Case Study: Protein Unfolding

A study examined the effect of GuHCl on equinatoxin II (EqTxII), revealing that GuHCl is a more potent denaturant compared to urea. The denaturation process was monitored through fluorescence spectroscopy, indicating significant changes in protein structure under varying concentrations of GuHCl .

Case Study: Neuromuscular Impact

Research into the effects of GuHCl on neuromuscular transmission demonstrated its utility in enhancing muscle contraction in patients with Eaton-Lambert syndrome. The compound's mechanism involves increasing the availability of acetylcholine at synaptic junctions, thereby improving muscle function .

Toxicity and Safety Considerations

While GuHCl has beneficial applications, it is also associated with toxicity. The compound can cause irritation to skin, eyes, and respiratory pathways. Toxicity studies indicate varying degrees of lethality across species:

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Mouse | Oral | 571 |

| Rat | Oral | 475 |

| Guinea Pig | SC Injection | 100 |

These findings underscore the importance of handling precautions when working with GuHCl, especially in laboratory settings .

特性

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058757 | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 215 | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

50-01-1 | |

| Record name | Guanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQC9ZY4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

178-185 °C | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。